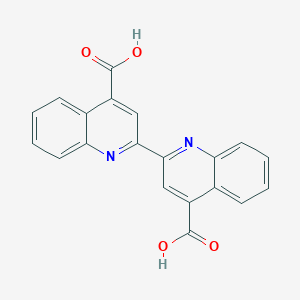

Bicinchoninic acid

Description

The exact mass of the compound [2,2'-Biquinoline]-4,4'-dicarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133815. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bicinchoninic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bicinchoninic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O4/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18/h1-10H,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYNADDZULBEJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061638 | |

| Record name | [2,2'-Biquinoline]-4,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Bicinchoninic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12322 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1245-13-2 | |

| Record name | Bicinchoninic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicinchoninic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001245132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bicinchoninic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [2,2'-Biquinoline]-4,4'-dicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [2,2'-Biquinoline]-4,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2,2'-biquinoline]-4,4'-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BICINCHONINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX56TX9Y1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Bicinchoninic Acid Assay: A Technical Guide to its Principles and Practice

The bicinchoninic acid (BCA) assay is a widely used, sensitive method for the colorimetric detection and quantification of total protein concentration in a solution. This technical guide provides a detailed exploration of the core principles of the BCA assay, comprehensive experimental protocols, and a discussion of its advantages and limitations, tailored for researchers, scientists, and drug development professionals.

Core Principle: A Two-Step Colorimetric Reaction

The BCA assay is a copper-based protein quantification method that relies on a two-step chemical reaction. This process leverages the ability of proteins to reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) in an alkaline environment, followed by the highly sensitive and selective colorimetric detection of the cuprous ions by bicinchoninic acid.

Step 1: The Biuret (B89757) Reaction - Reduction of Cupric Ions

In an alkaline medium, the peptide bonds in proteins, along with certain amino acid residues (cysteine, cystine, tyrosine, and tryptophan), reduce cupric ions (Cu²⁺) from the copper(II) sulfate (B86663) solution to cuprous ions (Cu¹⁺).[1][2][3] This initial reaction, known as the biuret reaction, results in a faint blue color. The amount of Cu²⁺ reduced is directly proportional to the amount of protein present in the sample.[2]

Step 2: Chelation of Cuprous Ions by Bicinchoninic Acid

In the second step, two molecules of bicinchoninic acid (BCA) chelate with each cuprous ion (Cu¹⁺).[2][4] This chelation forms a stable, intense purple-colored water-soluble complex.[4][5] The resulting BCA-Cu¹⁺ complex exhibits a strong absorbance of light at a wavelength of 562 nm.[1][2] The intensity of the purple color, and thus the absorbance at 562 nm, is directly proportional to the protein concentration in the sample.[6] This two-step process significantly enhances the sensitivity of the assay compared to the biuret reaction alone.[7]

Quantitative Data Summary

The BCA assay is known for its wide dynamic range and compatibility with various sample types. The following tables summarize key quantitative data for the assay.

| Assay Format | Working Range (µg/mL) |

| Microplate Procedure | 20 - 2,000 |

| Test Tube Procedure | 20 - 2,000 |

| Enhanced Tube Protocol (60°C Incubation) | 5 - 250 |

| Dilution-Free Rapid Gold BCA | 20 - 10,000 |

| Substance | Maximum Compatible Concentration |

| Detergents | |

| Brij®-35 | 5% |

| CHAPSO | 5% |

| Triton™ X-100 | 5% |

| Tween™-20 | 5% |

| Sodium Dodecyl Sulfate (SDS) | 5% |

| Reducing Agents | |

| Dithiothreitol (DTT) | 1 mM |

| 2-Mercaptoethanol | 0.01% |

| Chelating Agents | |

| EDTA | 10 mM |

| EGTA | Not Recommended |

| Buffers & Salts | |

| Tris | 250 mM |

| HEPES | 100 mM |

| PBS | No Interference |

| Ammonium Sulfate | 1.5 M |

| Sodium Chloride (NaCl) | 1 M |

| Urea | 3 M |

| Guanidine HCl | 3 M |

Experimental Protocols

A detailed methodology for performing a standard BCA assay in a 96-well microplate format is provided below.

Reagent Preparation

-

BCA Working Reagent (WR): Prepare the WR by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B (50:1 ratio).[9] Reagent A typically contains sodium carbonate, sodium bicarbonate, bicinchoninic acid, and sodium tartrate in a sodium hydroxide (B78521) solution, while Reagent B contains copper(II) sulfate.[1] Upon mixing, the solution will initially appear turbid but will clear to a green color. The WR is stable for several days at room temperature when stored in a closed container.[9]

-

Protein Standard Preparation: Prepare a series of protein standards using a known concentration of a standard protein, such as Bovine Serum Albumin (BSA). A common stock concentration is 2 mg/mL. Perform serial dilutions to create a standard curve that covers the expected concentration range of the unknown samples (e.g., 2000, 1500, 1000, 750, 500, 250, 125, and 25 µg/mL).[9] The same diluent used for the unknown samples should be used for the standards.

Assay Procedure (Microplate Protocol)

-

Sample and Standard Plating: Pipette 25 µL of each standard and unknown sample into separate wells of a 96-well microplate.[9] It is recommended to perform replicates (duplicates or triplicates) for each standard and sample.

-

Addition of Working Reagent: Add 200 µL of the prepared BCA Working Reagent to each well containing a standard or sample.[9]

-

Incubation: Mix the plate thoroughly on a plate shaker for 30 seconds.[9] Cover the plate and incubate at 37°C for 30 minutes.[9] Alternatively, for a more sensitive assay with a lower dynamic range, incubate at 60°C for 30 minutes.[8] Incubation can also be performed at room temperature for 2 hours.

-

Absorbance Measurement: After incubation, cool the plate to room temperature.[1] Measure the absorbance at 562 nm using a microplate reader.[1][10] It is recommended to read the plate within 10 minutes of cooling.

Data Analysis

-

Standard Curve Generation: Subtract the average absorbance of the blank (0 µg/mL protein standard) from the absorbance readings of all other standards and unknown samples. Plot the blank-corrected absorbance values for the protein standards against their known concentrations (µg/mL).

-

Protein Concentration Determination: Use the standard curve to determine the protein concentration of the unknown samples. A linear regression or a four-parameter logistic curve fit is commonly used to calculate the concentration of the unknown samples based on their absorbance values.[9][11]

Advantages and Limitations

The BCA assay is a popular choice for protein quantification due to several advantages:

-

High Sensitivity: The assay can detect protein concentrations as low as 5 µg/mL.[8]

-

Broad Dynamic Range: It offers a wide linear range for protein quantification.[5]

-

Compatibility with Detergents: The BCA assay is compatible with a wide range of ionic and non-ionic detergents, making it suitable for samples containing solubilizing agents.[6][12]

-

Less Protein-to-Protein Variation: The involvement of the peptide backbone in the reaction leads to less variability in the response between different proteins compared to dye-binding assays like the Bradford assay.[1][3]

-

Stable Color Complex: The resulting purple color is stable, allowing for flexibility in the timing of absorbance measurements.[6]

Despite its strengths, the BCA assay has some limitations:

-

Susceptibility to Interfering Substances: The assay is sensitive to the presence of reducing agents (e.g., DTT, 2-mercaptoethanol), copper-chelating agents (e.g., EDTA), and certain amino acids (cysteine, tyrosine, tryptophan), which can interfere with the accuracy of the results.[3][13][14]

-

Temperature Dependence: The color development in the BCA assay is temperature-dependent, requiring consistent incubation temperatures for accurate and reproducible results.

-

Time Requirement: The assay requires an incubation step, making it more time-consuming than some other methods like the Bradford assay.[15]

References

- 1. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]

- 4. Principle and Protocol of BCA Method - Creative BioMart [creativebiomart.net]

- 5. Pandora box of BCA assay. Investigation of the accuracy and linearity of the microplate bicinchoninic protein assay: Analytical challenges and method modifications to minimize systematic errors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. azurebiosystems.com [azurebiosystems.com]

- 7. interchim.fr [interchim.fr]

- 8. Chemistry of Protein Assays | Thermo Fisher Scientific - UK [thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. What interferes with BCA assays? | AAT Bioquest [aatbio.com]

- 11. qb3.berkeley.edu [qb3.berkeley.edu]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

The Bicinchoninic Acid (BCA) Protein Assay: A Technical Guide to its Core Mechanism and Application

The bicinchoninic acid (BCA) assay is a highly sensitive, colorimetric method widely employed in research and drug development for the quantification of total protein concentration.[1][2][3][4] Its popularity stems from its compatibility with various detergents and its robust performance. This technical guide provides an in-depth exploration of the core chemical principles of the BCA assay, detailed experimental protocols, and key quantitative parameters for researchers, scientists, and drug development professionals.

Core Mechanism of the BCA Protein Reaction

The BCA assay is fundamentally a two-step process that results in the formation of a colored product, the absorbance of which is directly proportional to the protein concentration.[2][5][6]

Step 1: The Biuret (B89757) Reaction - Reduction of Cupric Ions

Under alkaline conditions, proteins chelate cupric ions (Cu²⁺), leading to their reduction to cuprous ions (Cu¹⁺).[1][2][5][7] This initial reaction is known as the biuret reaction. The peptide backbone of the protein, specifically the nitrogen atoms in the peptide bonds, is primarily responsible for this reduction.[7] Additionally, the side chains of certain amino acids, namely cysteine, cystine, tyrosine, and tryptophan, also contribute significantly to the reduction of Cu²⁺, enhancing the sensitivity of the assay.[5][7] The amount of Cu¹⁺ produced is directly proportional to the number of peptide bonds and the presence of these specific amino acid residues in the protein sample.[6]

Step 2: Chelation of Cuprous Ions by Bicinchoninic Acid

In the second step, two molecules of bicinchoninic acid (BCA) specifically chelate one cuprous ion (Cu¹⁺).[2] This chelation results in the formation of a stable, water-soluble, and intensely purple-colored BCA-Cu¹⁺ complex.[5] This complex exhibits a strong absorbance of light at a wavelength of 562 nm.[1][4] The intensity of the purple color, and thus the absorbance at 562 nm, is directly proportional to the concentration of protein in the sample.

Quantitative Data Summary

The performance of the BCA assay can be characterized by several key quantitative parameters. The following table summarizes these parameters for standard and microplate-based assays.

| Parameter | Standard Assay | Microplate Assay | Reference |

| Linear Range | 20 - 2000 µg/mL | 20 - 2000 µg/mL | [8][9] |

| Sensitivity | ~20 µg/mL | ~20 µg/mL | |

| Absorbance Maximum | 562 nm | 562 nm | [1][2][4][5] |

| Incubation Time | 30 minutes at 37°C or 60°C | 30 minutes at 37°C | [1][3][4][10][11] |

| Sample Volume | 25 - 100 µL | 10 - 25 µL | [6] |

| Working Reagent Volume | 200 µL - 1 mL | 150 - 200 µL | [1][6][11] |

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are protocols for both the standard (test tube) and microplate BCA assays.

Reagent Preparation

BCA Working Reagent: Prepare the working reagent by mixing 50 parts of BCA Reagent A (containing sodium carbonate, sodium bicarbonate, bicinchoninic acid, and sodium tartrate in a sodium hydroxide (B78521) solution) with 1 part of BCA Reagent B (containing copper (II) sulfate).[1][4][10] The resulting solution should be a clear, apple-green color.[2] This working reagent is stable for a limited time.

Protein Standards: Prepare a series of protein standards of known concentrations using a protein such as bovine serum albumin (BSA).[1] A typical concentration range for the standards is from 20 µg/mL to 2000 µg/mL.

Standard Test Tube Protocol

-

Pipette 0.1 mL of each standard and unknown protein sample into appropriately labeled test tubes.

-

Add 2.0 mL of the BCA working reagent to each tube and mix thoroughly.

-

Incubate the tubes at 37°C for 30 minutes or at 60°C for 30 minutes for a more sensitive assay.

-

Cool the tubes to room temperature.

-

Measure the absorbance of each sample at 562 nm using a spectrophotometer. The color is stable for at least one hour.[10]

Microplate Protocol

-

Pipette 25 µL of each standard and unknown protein sample into the wells of a 96-well microplate.

-

Add 200 µL of the BCA working reagent to each well.

-

Mix the plate thoroughly on a plate shaker for 30 seconds.

-

Cover the plate and incubate at 37°C for 30 minutes.

-

Cool the plate to room temperature.

-

Measure the absorbance at 562 nm using a microplate reader.

Data Analysis

-

Subtract the average absorbance of the blank (0 µg/mL protein standard) from the absorbance readings of all other standards and unknown samples.

-

Plot the corrected absorbance values for the protein standards against their known concentrations to generate a standard curve.

-

Use the standard curve to determine the protein concentration of the unknown samples.

Visualizing the BCA Reaction and Workflow

To further elucidate the core concepts of the BCA assay, the following diagrams illustrate the chemical reaction pathway and a typical experimental workflow.

Caption: Chemical pathway of the BCA protein assay.

References

- 1. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 2. Principle and Protocol of BCA Method - Creative BioMart [creativebiomart.net]

- 3. opentrons.com [opentrons.com]

- 4. qb3.berkeley.edu [qb3.berkeley.edu]

- 5. Chemistry of Protein Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]

- 8. Pandora box of BCA assay. Investigation of the accuracy and linearity of the microplate bicinchoninic protein assay: Analytical challenges and method modifications to minimize systematic errors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protein determination by the bca method [ruf.rice.edu]

- 11. vectorlabs.com [vectorlabs.com]

The Bicinchoninic Acid Assay: A Comprehensive Technical Guide

The bicinchoninic acid (BCA) assay, a cornerstone of protein quantification in modern life sciences, offers a robust and sensitive method for determining the total protein concentration in a solution. Developed as an advancement over the Lowry assay, the BCA assay has become a ubiquitous tool in research, diagnostics, and drug development due to its compatibility with a wide range of detergents and its straightforward, single-step protocol. This technical guide delves into the discovery, history, chemical principles, and detailed protocols of the BCA assay, providing researchers and scientists with a thorough understanding of this essential technique.

Historical Perspective and Discovery

The bicinchoninic acid assay, also known as the Smith assay, was first described in 1985 by Paul K. Smith and his colleagues at the Pierce Chemical Company.[1][2][3] This development was a significant improvement upon the then-prevalent Lowry assay, which, while sensitive, was hampered by its susceptibility to interference from various common laboratory reagents, particularly detergents. The BCA assay addressed this limitation, offering a more robust and detergent-compatible alternative.[2][4] The patent for the BCA assay was granted to the Pierce Chemical Company in 1989 and expired in 2006.[1]

The foundation of the BCA assay lies in the well-established biuret (B89757) reaction, where peptide bonds in proteins reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) in an alkaline environment.[2][5] The novelty of the BCA assay was the use of bicinchoninic acid as a highly sensitive and specific colorimetric reagent for the detection of the resulting cuprous ions.[2][6]

Chemical Principles of the BCA Assay

The BCA assay is a two-step colorimetric method. The process leverages the ability of proteins to reduce copper ions and the subsequent chelation of these reduced ions by bicinchoninic acid.

Step 1: The Biuret Reaction - Reduction of Cupric Ions

In a highly alkaline medium (pH 11.25), the peptide bonds present in the protein sample reduce cupric ions (Cu²⁺) from copper(II) sulfate (B86663) to cuprous ions (Cu¹⁺).[1][7] This is a temperature-dependent reaction.[1][3] The amount of Cu²⁺ reduced is directly proportional to the total amount of protein in the sample.[1][7] Certain amino acid side chains, specifically cysteine/cystine, tyrosine, and tryptophan, also contribute to this reduction, enhancing the assay's sensitivity.[1][2]

Step 2: Chelation and Color Development

In the second step, two molecules of bicinchoninic acid chelate with one cuprous ion (Cu¹⁺).[1][2] This chelation results in the formation of a stable, intense purple-colored complex that exhibits a strong absorbance at a wavelength of 562 nm.[1][2][8] The intensity of the purple color is directly proportional to the protein concentration and can be measured using a spectrophotometer.

References

- 1. Bicinchoninic acid assay - Wikipedia [en.wikipedia.org]

- 2. タンパク質アッセイの化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Bicinchoninic_acid_assay [bionity.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. absbio.com [absbio.com]

- 6. Measurement of protein using bicinchoninic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bicinchoninic_acid_assay [chemeurope.com]

- 8. qb3.berkeley.edu [qb3.berkeley.edu]

The Chemistry of Protein Quantification: An In-depth Guide to the Bicinchoninic Acid (BCA) Assay

The Bicinchoninic Acid (BCA) Assay is a cornerstone of protein quantification in research and drug development, prized for its sensitivity and compatibility with various sample types. This high-sensitivity colorimetric assay allows for the precise determination of protein concentration, a critical parameter in a multitude of biological and biochemical applications. This technical guide delves into the core chemical principles of the BCA assay, provides detailed experimental protocols, and summarizes key quantitative data for researchers, scientists, and drug development professionals.

Core Principles of the BCA Assay

The BCA assay is a copper-based protein quantification method that involves two sequential chemical reactions. The foundation of this assay is the biuret (B89757) reaction, where peptide bonds in proteins reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) in an alkaline environment. The quantity of reduced cuprous ions is directly proportional to the number of peptide bonds and, consequently, the amount of protein present in the solution.

In the second, more sensitive step, two molecules of bicinchoninic acid (BCA) specifically chelate with one cuprous ion (Cu¹⁺). This chelation event results in the formation of an intense purple-colored, water-soluble complex that exhibits strong absorbance at 562 nm. The intensity of the purple color, measured using a spectrophotometer, is nearly linear with increasing protein concentrations over a broad working range.

Certain amino acid residues, namely cysteine/cystine, tyrosine, and tryptophan, also contribute to the reduction of Cu²⁺ to Cu¹⁺, thereby enhancing the color formation. The macromolecular structure of the protein, the number of peptide bonds, and the presence of these specific amino acids are all reported to be responsible for the color development with BCA.

Quantitative Assay Parameters

The BCA assay can be adapted into several formats to accommodate different protein concentration ranges and sample volumes. The primary formats are the standard (test tube) assay and the microplate assay. Additionally, modifications to the incubation temperature and time can enhance the sensitivity for more dilute samples.

| Assay Format | Working Range (µg/mL) | Key Characteristics |

| Standard Test Tube Protocol | 20 - 2,000 | Larger sample volume, minimizes effects of interfering substances due to a higher sample to working reagent ratio. |

| Microplate Protocol | 20 - 2,000 | Smaller sample volume, ideal for high-throughput applications. |

| Enhanced Protocol (60°C) | 5 - 250 | Increased sensitivity for dilute samples achieved by elevating the incubation temperature. |

| Micro BCA - Test Tube | 0.5 - 20 | Optimized for very dilute protein samples using concentrated reagents and extended, elevated incubation. |

| Micro BCA - Microplate | 2 - 40 | High-sensitivity microplate format for dilute samples. |

Chemical Reactions and Experimental Workflow

The logical flow of the BCA assay, from the initial protein-copper interaction to the final colorimetric detection, is depicted in the following diagrams.

Experimental Protocols

Below are detailed methodologies for the standard and microplate BCA protein assays.

Standard Test Tube Protocol

This protocol is suitable for a working range of 20-2,000 µg/mL.

1. Preparation of Standards and Reagents:

-

Protein Standard Dilutions (e.g., Bovine Serum Albumin - BSA): Prepare a series of protein standards with known concentrations by diluting a stock solution (e.g., 2 mg/mL BSA) with the same buffer as the unknown samples.

-

BCA Working Reagent: Prepare the working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B. The solution should be a clear, green color.

2. Assay Procedure:

-

Pipette 0.1 mL of each standard and unknown sample into appropriately labeled test tubes.

-

Add 2.0 mL of the BCA working reagent to each tube and mix thoroughly.

-

Cover the tubes and incubate at 37°C for 30 minutes. For an enhanced protocol with a working range of 5-250 µg/mL, incubate at 60°C for 30 minutes.

-

After incubation, cool all tubes to room temperature.

-

Set a spectrophotometer to 562 nm and zero the instrument using a cuvette filled with water.

-

Measure the absorbance of all samples within 10 minutes.

-

Subtract the average absorbance of the blank standard from the absorbance of all other standards and unknown samples.

-

Plot the blank-corrected absorbance values for the standards versus their known concentrations to generate a standard curve.

-

Use the standard curve to determine the protein concentration of the unknown samples.

Microplate Protocol

This protocol is adapted for a 96-well plate format with a working range of 20-2,000 µg/mL.

1. Preparation of Standards and Reagents:

-

Protein Standard Dilutions: As described in the standard protocol.

-

BCA Working Reagent: As described in the standard protocol.

2. Assay Procedure:

-

Pipette 25 µL of each standard and unknown sample into a microplate well.

-

Add 200 µL of the BCA working reagent to each well.

-

Mix the plate thoroughly on a plate shaker for 30 seconds.

-

Cover the plate and incubate at 37°C for 30 minutes.

-

Cool the plate to room temperature.

-

Measure the absorbance at or near 562 nm using a microplate reader.

-

Perform data analysis as described in steps 7-9 of the standard protocol.

Interfering Substances

While the BCA assay is compatible with many detergents, certain substances can interfere with the chemistry and affect the accuracy of the results. These substances can either reduce Cu²⁺, leading to an overestimation of protein, or chelate copper, which reduces the color development.

| Interfering Substance | Incompatible Concentration | Mechanism of Interference |

| Dithiothreitol (DTT) | ≥ 5 mM | Reducing agent; reduces Cu²⁺. |

| 2-Mercaptoethanol | ≥ 0.01% | Reducing agent; reduces Cu²⁺. |

| EDTA | Varies | Copper chelating agent. |

| Glycine | ≥ 0.1 M (for Micro BCA) | Can interfere with the assay. |

| Reducing Sugars (e.g., Glucose) | Varies | Can reduce Cu²⁺. |

| Lipids and Phospholipids | Varies | Can interact with the BCA reagent, causing overestimation. |

| Flavonoids (e.g., Quercetin) | > 5 µM | Reduce Cu²⁺, leading to overestimation, especially at low protein concentrations. |

Strategies to overcome interference include diluting the sample, dialyzing or desalting the sample to remove the interfering substance, or precipitating the protein to separate it from the interfering components.

Conclusion

The BCA protein assay is a robust and versatile method for protein quantification. A thorough understanding of its underlying chemistry, quantitative parameters, and potential interferences is crucial for obtaining accurate and reproducible results. By following detailed protocols and being mindful of sample composition, researchers can confidently employ the BCA assay in a wide range of scientific applications.

An In-depth Technical Guide to Total Protein Quantification using the Bicinchoninic Acid (BCA) Assay

The accurate determination of protein concentration is a fundamental requirement for researchers, scientists, and professionals in drug development. Among the various methods available, the Bicinchoninic Acid (BCA) Assay stands out as a widely used, sensitive, and detergent-compatible technique for measuring total protein concentration. This guide provides a comprehensive overview of the BCA assay, including its underlying principles, detailed experimental protocols, and data analysis procedures.

Principle of the Assay

The BCA assay is a colorimetric method based on a two-step reaction.[1] The first step involves the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by protein in an alkaline medium, a reaction also known as the biuret (B89757) reaction.[2][3] The amount of Cu²⁺ reduced is directly proportional to the amount of protein present.[4][5] This reduction is primarily attributed to the peptide bonds within the protein, as well as specific amino acid residues such as cysteine, cystine, tyrosine, and tryptophan.[2][4]

In the second step, two molecules of bicinchoninic acid (BCA) chelate with each cuprous ion (Cu¹⁺).[5] This chelation results in the formation of a stable, intense purple-colored complex that exhibits a strong absorbance at a wavelength of 562 nm.[5][6][7] The intensity of the purple color is proportional to the protein concentration over a wide working range.[8]

Advantages and Disadvantages of the BCA Assay

The BCA assay offers several advantages over other protein quantification methods. The color complex formed is stable, and the assay is applicable over a broad range of protein concentrations.[9] It is highly sensitive and compatible with a wide variety of ionic and non-ionic detergents and denaturing agents, making it suitable for samples from cell lysates.[1][9][10] Furthermore, the contribution of the peptide backbone to the reaction minimizes variability caused by differences in protein composition.[2]

However, the BCA assay also has some limitations. It is susceptible to interference from substances that can reduce copper ions or chelate them.[9] These include reducing agents like dithiothreitol (B142953) (DTT) and 2-mercaptoethanol (B42355), as well as copper-chelating agents like EDTA.[2][11] Certain amino acids, such as cysteine and tryptophan, can also produce color and interfere with the results.[9] The assay is also more time-consuming than the Bradford assay due to the required incubation period.[12]

| Feature | Bicinchoninic Acid (BCA) Assay | Bradford Assay |

| Principle | Copper reduction by protein and chelation with BCA.[3] | Coomassie dye binding to protein.[3] |

| Working Range | 20 - 2,000 µg/mL.[3][8] | 1 - 20 µg/mL.[12] |

| Sensitivity | High.[9] | Very High.[9] |

| Detergent Compatibility | Generally compatible with up to 5% of many detergents.[9][10] | Susceptible to interference from detergents.[12] |

| Reducing Agent Compatibility | Not compatible.[2] | Compatible.[13] |

| Incubation Time | 30 minutes to 2 hours.[5] | ~5 minutes.[9] |

| Color Stability | Stable.[9] | Less stable. |

Experimental Protocols

Detailed methodologies for both the standard test tube and microplate procedures are provided below. It is recommended to prepare a fresh set of protein standards for each assay. Bovine Serum Albumin (BSA) is commonly used as a standard.

Reagent Preparation

-

Reagent A: Contains sodium bicinchoninate, sodium carbonate, sodium bicarbonate, and sodium tartrate in an alkaline solution (pH 11.25).[4][14]

-

Reagent B: Contains 4% copper (II) sulfate (B86663) pentahydrate.[14]

-

Working Reagent (WR): Prepare by mixing 50 parts of Reagent A with 1 part of Reagent B. The resulting solution should be a clear green color.[5][7]

Standard BSA Solution Preparation (0 to 2 mg/mL)

Prepare a series of dilutions of a known concentration of BSA stock solution. The diluent should be the same buffer as the one used for the unknown protein samples.[7]

A. Standard Test Tube Protocol

-

Pipette 0.1 mL of each standard and unknown sample into appropriately labeled test tubes.[8]

-

Add 2.0 mL of the Working Reagent to each tube and mix thoroughly.[8]

-

Incubate the tubes at 37°C for 30 minutes, or at 60°C for 30 minutes for an enhanced protocol, or at room temperature for 2 hours.[5]

-

After incubation, cool all tubes to room temperature.[5]

-

Set a spectrophotometer to 562 nm and zero the instrument using a blank containing only the diluent.

-

Measure the absorbance of each standard and unknown sample. The color is stable for at least one hour.[14]

B. Microplate Protocol

-

Pipette 25 µL of each standard and unknown sample into a microplate well.[5][8]

-

Add 200 µL of the Working Reagent to each well and mix thoroughly on a plate shaker for 30 seconds.[7][8]

-

Cool the plate to room temperature.[7]

-

Measure the absorbance at 562 nm using a microplate reader.[5]

Data Analysis

-

Subtract the average absorbance of the blank standard from the absorbance readings of all other individual standards and unknown samples.[5]

-

Plot the blank-corrected absorbance values for the BSA standards versus their known concentrations (in µg/mL).[7]

-

Use the standard curve to determine the protein concentration of each unknown sample by finding the concentration that corresponds to its absorbance value.[8]

Interfering Substances

Several types of substances can interfere with the BCA assay, leading to inaccurate protein concentration measurements.[15]

-

Reducing Agents: Substances like dithiothreitol (DTT) and 2-mercaptoethanol interfere with the assay by reducing Cu²⁺.[16][17]

-

Copper Chelating Agents: Agents like EDTA and EGTA can interfere with the chelation of Cu¹⁺ by BCA.[2]

-

Acidifiers and Buffers: High concentrations of certain buffers or acidic solutions can affect the alkaline conditions required for the reaction.[17]

-

Other Substances: Lipids, phospholipids, and reducing sugars can also interfere with the assay.[11][17]

Strategies to Overcome Interference:

-

Dilution: The simplest method is to dilute the sample to a point where the concentration of the interfering substance is below the level that affects the assay, provided the protein concentration remains within the detection range.[10]

-

Dialysis or Desalting: These methods can be used to exchange the sample buffer with one that is compatible with the BCA assay.[10]

-

Protein Precipitation: Interfering substances can be removed by precipitating the protein using agents like trichloroacetic acid (TCA) or acetone. The protein pellet is then redissolved in a compatible buffer.[10][15][16]

-

Use of Compatible Kits: Commercially available kits are designed to be compatible with reducing agents.[10]

| Interfering Substance | Incompatible Concentration |

| Dithiothreitol (DTT) | > 5 mM[10][11] |

| 2-Mercaptoethanol | Incompatible[16] |

| EDTA | Incompatible[2] |

| Ammonium Sulfate | Incompatible[15] |

| Glycine | > 0.1 M[11] |

| Glucose | Incompatible[15] |

This guide provides the essential information for the successful application of the BCA assay for total protein quantification. By understanding its principles, advantages, and limitations, and by following the detailed protocols, researchers can obtain accurate and reliable protein concentration measurements crucial for their scientific endeavors.

References

- 1. opentrons.com [opentrons.com]

- 2. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]

- 3. Comparing BCA, Bradford, and UV protein quantification methods for scientists | Proteintech Group [ptglab.com]

- 4. Bicinchoninic acid assay - Wikipedia [en.wikipedia.org]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. qb3.berkeley.edu [qb3.berkeley.edu]

- 7. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 8. itwreagents.com [itwreagents.com]

- 9. citeqbiologics.com [citeqbiologics.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. What interferes with BCA assays? | AAT Bioquest [aatbio.com]

- 12. Bradford vs. BCA Protein Assay: Pros and Cons [synapse.patsnap.com]

- 13. alliedacademies.org [alliedacademies.org]

- 14. Protein determination by the bca method [ruf.rice.edu]

- 15. Protein measurement using bicinchoninic acid: elimination of interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. info.gbiosciences.com [info.gbiosciences.com]

- 17. What are the factors that interfere with the accuracy of the BCA assay? | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Bicinchoninic Acid (BCA) Assay

For researchers, scientists, and drug development professionals, the accurate quantification of protein concentration is a critical step in a multitude of applications, from enzymatic assays to western blotting. The Bicinchoninic Acid (BCA) Assay has established itself as a cornerstone method for this purpose. This guide provides a detailed examination of the core advantages of the BCA assay, its underlying principles, and practical protocols for its implementation.

Core Principle of the BCA Assay

The BCA assay is a colorimetric method that relies on a two-step reaction.[1][2] First, under alkaline conditions, peptide bonds in the protein sample reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺).[1] The quantity of reduced Cu¹⁺ is directly proportional to the amount of protein present in the sample.[1]

In the second step, two molecules of bicinchoninic acid chelate with each cuprous ion. This chelation forms a stable, intense purple-colored complex that exhibits a strong absorbance at 562 nm.[3][4] The intensity of the color, measured with a spectrophotometer, is then compared to a standard curve generated from samples of a known protein concentration (typically bovine serum albumin, BSA) to determine the concentration of the unknown sample.[3][5]

Key Advantages of the BCA Assay

The widespread adoption of the BCA assay can be attributed to several key advantages over other traditional protein quantification methods like the Bradford or Lowry assays.

-

High Compatibility with Detergents : One of the most significant advantages of the BCA assay is its compatibility with a wide variety of ionic and non-ionic detergents, often at concentrations up to 5%.[6][7] This makes it exceptionally suitable for quantifying proteins in complex samples, such as cell lysates prepared with common lysis buffers containing surfactants.

-

Greater Protein-to-Protein Uniformity : The BCA assay exhibits less protein-to-protein variation compared to dye-binding methods like the Bradford assay. The reaction primarily involves the universally present peptide backbone rather than being heavily dependent on specific amino acid compositions.[7] This leads to more accurate measurements across different types of proteins.

-

Broad Dynamic Range and Sensitivity : The assay is effective over a wide range of protein concentrations, typically from 20 µg/mL to 2,000 µg/mL.[4] Specialized versions, like the Micro BCA assay, can further enhance sensitivity to detect concentrations as low as 0.5 µg/mL.[1][3]

-

Stable Color Complex : The resulting purple-colored complex is stable, allowing for flexibility in the timing of absorbance readings.[7][8]

-

Simple, One-Step Procedure : The modern formulation of the BCA assay allows for the combination of the copper solution and BCA reagent into a single, stable working reagent that is added directly to the sample, simplifying the workflow.[7][8]

Data Presentation: Assay Performance Comparison

The following tables summarize the quantitative performance characteristics of the BCA assay in comparison to the Bradford assay.

Table 1: General Performance Characteristics

| Feature | BCA Assay | Bradford Assay |

| Detection Range (Standard) | 20 - 2,000 µg/mL[4] | 1 - 20 µg/mL (Micro), 125 - 1,500 µg/mL (Standard)[2][4] |

| Assay Time | ~30 - 60 minutes[4] | ~5 - 10 minutes |

| Absorbance Maximum | 562 nm[3] | 595 nm[4] |

| Primary Reaction | Reduction of Cu²⁺ by peptide bonds & chelation by BCA[2][3] | Binding of Coomassie dye to basic amino acid residues[4] |

Table 2: Compatibility with Common Reagents

| Reagent | BCA Assay Compatibility | Bradford Assay Compatibility |

| Non-ionic Detergents (e.g., Triton X-100) | High (up to 5%)[6] | Low (Interferes with dye-binding)[4] |

| Ionic Detergents (e.g., SDS) | Moderate (up to 5%)[6] | Very Low (Interferes significantly)[9] |

| Reducing Agents (e.g., DTT, β-ME) | Low (Interferes with Cu²⁺ reduction)[4][6] | High[10] |

| Ammonium Sulfate | Interferes[11] | Compatible[10] |

| EDTA | Low (>10 mM interferes)[12] | High |

Visualization of Key Processes

The following diagrams illustrate the chemical reaction mechanism and a typical experimental workflow for the BCA assay.

Caption: Chemical mechanism of the BCA protein assay.

Caption: Standard experimental workflow for a microplate-based BCA assay.

Experimental Protocols

This section provides a detailed methodology for performing a standard BCA assay using a 96-well microplate, which is suitable for most research applications.

Materials:

-

BCA Assay Kit (containing Reagent A and Reagent B)

-

Protein Standard (e.g., Bovine Serum Albumin, BSA, at 2 mg/mL)

-

Buffer for dilution (must be the same as the sample buffer)

-

96-well clear, flat-bottom microplate

-

Adjustable micropipettes and tips

-

Microplate reader capable of measuring absorbance at 562 nm

-

Incubator or water bath set to 37°C

Methodology:

-

Preparation of Protein Standards:

-

Label a set of microcentrifuge tubes for a serial dilution of the protein standard.

-

Prepare a dilution series of the BSA standard (e.g., 2000, 1500, 1000, 750, 500, 250, 125, and 0 µg/mL).

-

The "0" standard serves as the blank and should contain only the dilution buffer.

-

-

Preparation of BCA Working Reagent (WR):

-

Determine the total volume of WR needed for all standards and samples. Each well will require 200 µL.

-

Prepare the WR by mixing 50 parts of Reagent A with 1 part of Reagent B (50:1 ratio).[3][13] For example, mix 10 mL of Reagent A with 200 µL of Reagent B.

-

Mix thoroughly until the solution becomes a clear, green color. The WR should be prepared fresh.

-

-

Assay Procedure:

-

Pipette 25 µL of each protein standard and unknown sample into separate wells of the microplate. It is recommended to run standards and samples in duplicate or triplicate.

-

Add 200 µL of the prepared WR to each well.[3]

-

Mix the contents of the wells thoroughly by placing the plate on a plate shaker for 30 seconds.[13]

-

Cover the plate and incubate at 37°C for 30 minutes.[3]

-

-

Measurement and Analysis:

-

After incubation, cool the plate to room temperature.[3]

-

Measure the absorbance of each well at 562 nm using a microplate reader.[3]

-

Subtract the average absorbance of the blank (0 µg/mL standard) from the absorbance readings of all other standards and samples.

-

Plot a standard curve of the blank-corrected absorbance values versus the known BSA concentrations.[3][5]

-

Use the linear regression equation from the standard curve to determine the protein concentration of the unknown samples.[5]

-

Limitations and Considerations

While the BCA assay is robust, it is not without limitations.

-

Interference from Reducing Agents : Substances that reduce copper, such as dithiothreitol (B142953) (DTT) and 2-mercaptoethanol (B42355) (β-ME), can interfere with the assay chemistry and lead to inaccurate measurements.[4][14]

-

Interference from Chelating Agents : Strong chelating agents like EDTA can interfere with the copper ions.[12]

-

Amino Acid Interference : Certain amino acids, including cysteine, tyrosine, and tryptophan, can contribute to the reduction of copper and produce color, potentially interfering with the assay.[7][14]

-

Temperature Dependence : The reaction is temperature-dependent, so consistent incubation times and temperatures are crucial for reproducibility.[1]

Strategies to overcome interference include diluting the sample to reduce the concentration of the interfering substance or removing it via dialysis or protein precipitation.[6][11]

References

- 1. Bicinchoninic acid assay - Wikipedia [en.wikipedia.org]

- 2. opentrons.com [opentrons.com]

- 3. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 4. Bradford vs BCA Assay: Which Protein Quantification Method Should You Use? [synapse.patsnap.com]

- 5. qb3.berkeley.edu [qb3.berkeley.edu]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. citeqbiologics.com [citeqbiologics.com]

- 8. Protein determination by the bca method [ruf.rice.edu]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. Protein measurement using bicinchoninic acid: elimination of interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. azurebiosystems.com [azurebiosystems.com]

- 13. benallenlab.org [benallenlab.org]

- 14. What are the factors that interfere with the accuracy of the BCA assay? | AAT Bioquest [aatbio.com]

Navigating the Nuances: A Technical Guide to the Limitations of the Bicinchoninic Acid (BCA) Assay in Protein Measurement

For Researchers, Scientists, and Drug Development Professionals

The bicinchoninic acid (BCA) assay is a cornerstone of protein quantification in countless laboratories, prized for its sensitivity and compatibility with detergents.[1][2] However, a comprehensive understanding of its limitations is paramount to ensure accurate and reproducible results, particularly within the exacting context of drug development and scientific research. This technical guide provides an in-depth exploration of the core limitations of the BCA assay, offering detailed data on interfering substances, experimental protocols to mitigate these challenges, and visual workflows to clarify complex processes.

The Chemistry at its Core: A Double-Edged Sword

The BCA assay's mechanism, while elegant, is also the source of its primary vulnerabilities. The assay is a two-step process.[1][3] First, under alkaline conditions, peptide bonds in the protein reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺).[4][5] This is known as the biuret (B89757) reaction.[3] In the second, more sensitive step, two molecules of bicinchoninic acid chelate with each cuprous ion, forming a stable, purple-colored complex that strongly absorbs light at 562 nm.[3][4] The intensity of the color is directly proportional to the protein concentration.[6][7]

The assay's reliance on the reduction of copper ions makes it susceptible to interference from any compound in the sample that can also reduce Cu²⁺ or chelate with it.[8][9] Furthermore, the contribution of certain amino acid side chains to the colorimetric signal can lead to protein-to-protein variability.[4][10]

Quantitative Analysis of Interfering Substances

| Interfering Substance Category | Compound | Maximum Compatible Concentration (Standard BCA Assay) | Effect on Assay | Citation |

| Reducing Agents | Dithiothreitol (DTT) | < 5 mM | Artificially increases absorbance | [11][12] |

| β-mercaptoethanol (BME) | < 35 mM (with compatibility reagent) | Artificially increases absorbance | [5] | |

| Tris(2-carboxyethyl)phosphine (TCEP) | < 10 mM (with compatibility reagent) | Artificially increases absorbance | [5] | |

| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA) | < 10 mM | Decreases color development | [11][13] |

| Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) | Not compatible | Decreases color development | [13] | |

| Lipids and Detergents | Phospholipids | Varies | Can interact with BCA reagent, increasing absorbance | [11][14] |

| Sodium dodecyl sulfate (B86663) (SDS) | Up to 5% (assay dependent) | Generally compatible, but high concentrations can interfere | [12][15] | |

| Other Compounds | Glycine | < 0.1 M | Interferes with color development | [11][12] |

| Ammonium Sulfate | Varies | Diminishes protein-induced color development | [16] | |

| Reducing Sugars (e.g., glucose) | Varies | Can reduce Cu²⁺, increasing absorbance | [11] | |

| Uric Acid | Low concentrations | Interferes with the assay | [17][18] | |

| Hydrogen Peroxide | Low concentrations | Can disrupt the assay | [11] |

Experimental Protocols

To address the challenges posed by interfering substances, several strategies can be employed, ranging from sample dilution to the use of specialized, compatible assay formulations.

Standard Bicinchoninic Acid (BCA) Assay Protocol (Microplate Format)

This protocol is suitable for samples with minimal interfering substances.

Materials:

-

BCA Reagent A (containing sodium carbonate, sodium bicarbonate, bicinchoninic acid, and sodium tartrate in a sodium hydroxide (B78521) solution)[4]

-

BCA Reagent B (containing 4% cupric sulfate)[6]

-

Protein Standard (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 2 mg/mL)[5]

-

96-well microplate[2]

-

Microplate reader capable of measuring absorbance at 562 nm[2]

-

Incubator set to 37°C[6]

Procedure:

-

Preparation of Standards: Prepare a series of protein standards by diluting the BSA stock solution to concentrations ranging from 25 to 2000 µg/mL. The diluent should be the same buffer as the unknown samples.[19]

-

Preparation of Working Reagent (WR): Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B. The resulting solution should be a clear green color. This working reagent is stable for about a week at room temperature.[20]

-

Sample and Standard Addition: Pipette 25 µL of each standard and unknown sample into separate wells of the 96-well microplate. It is recommended to run each standard and sample in triplicate.[19]

-

Addition of Working Reagent: Add 200 µL of the prepared WR to each well.[6]

-

Incubation: Cover the plate and incubate at 37°C for 30 minutes. The incubation time and temperature can be adjusted to modulate the sensitivity of the assay.[21][22]

-

Measurement: After incubation, cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.[6]

-

Data Analysis: Subtract the average absorbance of the blank (0 µg/mL protein standard) from the absorbance of all other standards and samples. Plot the blank-corrected absorbance of the standards versus their known concentrations to generate a standard curve. Use the equation of the standard curve to determine the protein concentration of the unknown samples.[17]

Reducing Agent Compatible (RAC) BCA Assay Protocol

This protocol is designed for samples containing reducing agents like DTT or β-mercaptoethanol.

Materials:

-

Pierce™ BCA Protein Assay Kit − Reducing Agent Compatible (or similar) containing:

-

96-well microplate

-

Microplate reader

-

Incubator

Procedure:

-

Preparation of Standards and Samples: Prepare protein standards as described in the standard protocol.

-

Addition of Compatibility Reagent: Add the compatibility reagent to each sample and standard containing a reducing agent, following the manufacturer's specific instructions. This step chemically modifies the sulfhydryl groups of the reducing agents.[12][17]

-

Preparation of Working Reagent: Prepare the BCA working reagent by mixing Reagent A and Reagent B as in the standard protocol.

-

Assay Procedure: Follow steps 3-7 of the standard BCA assay protocol. The inclusion of the compatibility reagent allows for accurate protein quantification in the presence of specified concentrations of reducing agents.[17]

Visualizing the Process: Diagrams and Workflows

To further clarify the principles and workflows discussed, the following diagrams have been generated using the Graphviz (DOT language).

Caption: Chemical mechanism of the BCA protein assay.

Caption: Decision workflow for managing interfering substances in the BCA assay.

Other Key Limitations and Considerations

Beyond chemical interference, several other factors can influence the accuracy of the BCA assay:

-

Protein-to-Protein Variation: The color response in the BCA assay is not solely dependent on peptide bonds. The amino acids cysteine, cystine, tyrosine, and tryptophan also contribute to the reduction of Cu²⁺ to Cu¹⁺ and, consequently, to the color development.[4][10][23] This means that different proteins can yield different color intensities at the same concentration, leading to variability. The choice of a protein standard that closely resembles the protein of interest is therefore crucial.[21]

-

Temperature and Incubation Time: The BCA reaction is not a true endpoint assay, and the color will continue to develop over time.[3][24] The rate of color development is also temperature-dependent.[3][21] Higher temperatures increase the sensitivity of the assay but may also increase the interference from certain substances.[25] It is critical to maintain consistent incubation times and temperatures for all standards and samples to ensure accuracy.[10][22]

-

pH of the Sample: The BCA assay is performed under alkaline conditions (pH 11.25).[4] Samples with a strong acidic or basic buffer can alter the pH of the reaction mixture, thereby affecting the accuracy of the assay.[26]

-

Reaction Kinetics: The kinetics of the BCA assay are complex and can vary depending on the sample type.[27] While longer incubation times are often recommended, some studies suggest that shorter incubation times (e.g., 15 minutes) can be sufficient for samples producing a strong signal.[27]

Conclusion

The bicinchoninic acid assay remains a powerful and widely used tool for protein quantification. Its high sensitivity and compatibility with many detergents are significant advantages. However, researchers and drug development professionals must be acutely aware of its limitations. By understanding the potential for interference from various substances, the impact of protein composition, and the critical role of experimental parameters like temperature and incubation time, one can implement appropriate mitigation strategies. The careful selection of assay variants, such as reducing agent compatible kits, and the implementation of proper controls will ensure the generation of accurate and reliable protein concentration data, which is the bedrock of robust scientific inquiry and successful therapeutic development.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. opentrons.com [opentrons.com]

- 3. Chemistry of Protein Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Bicinchoninic acid assay - Wikipedia [en.wikipedia.org]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 7. qb3.berkeley.edu [qb3.berkeley.edu]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. citeqbiologics.com [citeqbiologics.com]

- 10. What are the limitations of BCA assays? | AAT Bioquest [aatbio.com]

- 11. What interferes with BCA assays? | AAT Bioquest [aatbio.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. cohesionbio.com.cn [cohesionbio.com.cn]

- 14. Modification of the bicinchoninic acid protein assay to eliminate lipid interference in determining lipoprotein protein content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BCA Assay and Lowry Assays | Thermo Fisher Scientific - KR [thermofisher.com]

- 16. Protein measurement using bicinchoninic acid: elimination of interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. assets.fishersci.com [assets.fishersci.com]

- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 20. youtube.com [youtube.com]

- 21. How to Avoid Common Pitfalls in BCA Assay Measurements [synapse.patsnap.com]

- 22. BCA Colorimetric Protein Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 23. bitesizebio.com [bitesizebio.com]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. Protein quantification by bicinchoninic acid (BCA) assay follows complex kinetics and can be performed at short incubation times - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bicinchoninic Acid (BCA) Assay: Sensitivity and Detection Range

The Bicinchoninic Acid (BCA) assay is a highly sensitive, colorimetric method widely used in research and drug development for the quantification of total protein concentration in a solution.[1][2] Its popularity stems from its compatibility with most sample types, including those containing detergents, and its consistent protein-to-protein uniformity.[3][4] This guide provides a detailed overview of the BCA assay's core principles, sensitivity, detection limits, and experimental protocols.

Core Principle of the BCA Assay

The BCA assay is based on a two-step chemical reaction.[2][5]

-

Biuret Reaction: In an alkaline medium, the peptide bonds within proteins reduce cupric ions (Cu²⁺) from the copper(II) sulfate (B86663) solution to cuprous ions (Cu¹⁺).[2][6][7] This is a temperature-dependent reaction, and the quantity of reduced Cu²⁺ is directly proportional to the amount of protein present.[2] Four specific amino acids—cysteine, cystine, tyrosine, and tryptophan—also contribute to this reduction reaction.[2][6]

-

BCA-Copper Complex Formation: Two molecules of bicinchoninic acid (BCA) then chelate with each cuprous ion (Cu¹⁺).[2][7][8] This chelation forms a stable, water-soluble, purple-colored complex that exhibits a strong absorbance of light at a wavelength of 562 nm.[1][2][7][8] The intensity of the purple color is directly proportional to the protein concentration, which can be measured using a spectrophotometer or microplate reader.

Sensitivity and Detection Range

The BCA assay is offered in several formats, each optimized for different protein concentration ranges and sample volumes. The sensitivity and linear working range can be adjusted by altering the incubation temperature and time.[9][10] For instance, increasing the incubation temperature can enhance the assay's sensitivity for detecting more dilute samples.[9]

| Assay Format | Typical Working Range (µg/mL) | Key Characteristics |

| Standard (Test Tube/Microplate) | 20 - 2,000 | Most common format, suitable for a broad range of protein concentrations.[5][7] |

| Micro BCA (Test Tube) | 0.5 - 20 | Optimized for dilute protein samples using concentrated reagents and elevated incubation temperatures.[11] |

| Micro BCA (Microplate) | 2 - 40 | A microplate adaptation for dilute samples, offering improved sensitivity over the standard assay.[2] |

| Enhanced Protocol (60°C) | 5 - 250 | A variation of the standard protocol with increased incubation temperature to enhance sensitivity for dilute samples.[9] |

Experimental Protocols

Accurate protein quantification requires careful preparation of standards and samples. A standard curve is generated using a protein of known concentration, typically bovine serum albumin (BSA), to determine the concentration of the unknown samples.[7]

This protocol is suitable for protein concentrations in the range of 20-2,000 µg/mL.[7]

Materials:

-

BCA Reagent A

-

BCA Reagent B

-

Protein Standard (e.g., BSA at 2 mg/mL)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Protein Standards: Prepare a series of dilutions of a known protein standard (e.g., BSA) with concentrations ranging from 25 to 2,000 µg/mL. A blank with no protein should also be prepared.[12]

-

Prepare Working Reagent (WR): Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B (50:1 ratio).[1][7] The solution will initially appear turbid but will become a clear, green working reagent upon mixing.

-

Sample Plating: Pipette 25 µL of each standard and unknown sample into separate wells of a 96-well microplate.[5][7]

-

Add Working Reagent: Add 200 µL of the prepared WR to each well.[1][5][7]

-

Mixing: Mix the plate thoroughly on a plate shaker for 30 seconds.[7]

-

Incubation: Cover the plate and incubate at 37°C for 30 minutes.[1][5][7]

-

Cooling: After incubation, allow the plate to cool to room temperature.[1][5]

-

Measurement: Measure the absorbance at or near 562 nm using a microplate reader.[1][7]

-

Calculation: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the protein concentration of the unknown samples.[12]

This protocol is optimized for dilute protein samples, with a linear working range of 0.5-20 µg/mL.[11]

Materials:

-

Micro BCA Reagent MA

-

Micro BCA Reagent MB

-

Micro BCA Reagent MC

-

Protein Standard (e.g., BSA)

-

Test tubes

-

Spectrophotometer

-

Water bath at 60°C

Procedure:

-

Prepare Protein Standards: Prepare a set of protein standards with concentrations appropriate for the 0.5-20 µg/mL range.

-

Prepare Working Reagent (WR): Prepare the WR by mixing 25 parts of Micro BCA Reagent MA, 24 parts of Reagent MB, and 1 part of Reagent MC (25:24:1 ratio).[11]

-

Sample Preparation: Pipette 1.0 mL of each standard and unknown sample into appropriately labeled test tubes.[11]

-

Add Working Reagent: Add 1.0 mL of the WR to each tube and mix thoroughly.[11]

-

Incubation: Cover the tubes and incubate them in a 60°C water bath for 1 hour.[11]

-

Cooling: Cool all tubes to room temperature.[11]

-

Measurement: Set the spectrophotometer to 562 nm and zero the instrument with a water blank. Measure the absorbance of all samples.[11]

-

Calculation: Plot a standard curve and determine the concentration of the unknown samples.

Interfering Substances and Considerations

While the BCA assay is robust, certain substances can interfere with the reaction, leading to inaccurate results. These include:

-

Reducing Agents: Substances like DTT and β-mercaptoethanol can interfere with the reduction of Cu²⁺.[6][13]

-

Copper Chelating Agents: Reagents such as EDTA and EGTA can chelate the copper ions, preventing the reaction.[6][13]

-

Amino Acids: High concentrations of cysteine, tyrosine, and tryptophan can produce color and interfere with the assay.[4][13]

-

Lipids and Phospholipids: These can also affect the accuracy of the results.[4]

It is crucial to prepare protein standards in a buffer with a similar composition to the unknown samples to minimize matrix effects.[14] While the advertised linear range often extends to 2000 µg/mL, some studies suggest the true linear range may be narrower, and expanding the range can lead to biases at lower concentrations.[15][16] Therefore, the choice of calibration range should be tailored to the specific needs of the experiment.

References

- 1. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 2. Bicinchoninic acid assay - Wikipedia [en.wikipedia.org]

- 3. citeqbiologics.com [citeqbiologics.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Principle and Protocol of BCA Method - Creative BioMart [creativebiomart.net]

- 9. BCA Assay and Lowry Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 10. youtube.com [youtube.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. qb3.berkeley.edu [qb3.berkeley.edu]

- 13. What are the factors that interfere with the accuracy of the BCA assay? | AAT Bioquest [aatbio.com]

- 14. researchgate.net [researchgate.net]

- 15. Pandora box of BCA assay. Investigation of the accuracy and linearity of the microplate bicinchoninic protein assay: Analytical challenges and method modifications to minimize systematic errors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

A Comprehensive Guide to the Bicinchoninic Acid (BCA) Assay for Protein Quantification

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Bicinchoninic Acid (BCA) assay is a widely used, sensitive, and detergent-compatible method for the colorimetric detection and quantification of total protein in a solution.[1][2][3] Accurate determination of protein concentration is a critical step in a vast array of biochemical, molecular biology, and drug development applications, including enzyme activity assays, protein-protein interaction studies, and preparation of samples for electrophoresis and Western blotting.[2] This document provides a detailed protocol and application notes for performing the BCA assay.

The BCA assay offers several advantages over other protein quantification methods, such as the Bradford or Lowry assays. It exhibits less protein-to-protein variation, is compatible with a wider range of detergents and denaturing agents, and offers a broad detection range.[4][5][6]

Principle of the Assay

The BCA assay is based on a two-step chemical reaction.[7][8][9]

Step 1: Biuret Reaction. Under alkaline conditions, peptide bonds in the protein reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺).[1][7][8][9] The amount of Cu²⁺ reduced is directly proportional to the amount of protein present in the sample.[7] Four amino acid residues, namely cysteine/cystine, tyrosine, and tryptophan, are primarily responsible for this reduction, although the peptide backbone also contributes, minimizing protein-to-protein variability.[1]

Step 2: Colorimetric Detection. Two molecules of bicinchoninic acid (BCA) chelate with one cuprous ion (Cu¹⁺).[7][8] This chelation results in the formation of an intense purple-colored, water-soluble complex that strongly absorbs light at a wavelength of 562 nm.[7][8][9] The color intensity is directly proportional to the protein concentration and can be measured using a spectrophotometer or a microplate reader.[2][7]

References

- 1. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]

- 2. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 3. itwreagents.com [itwreagents.com]

- 4. Comparing BCA, Bradford, and UV protein quantification methods for scientists | Proteintech Group [ptglab.com]

- 5. citeqbiologics.com [citeqbiologics.com]

- 6. opentrons.com [opentrons.com]

- 7. Bicinchoninic acid assay - Wikipedia [en.wikipedia.org]

- 8. Chemistry of Protein Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. Thermo Scientific Pierce BCA Protein Assay Kits 1 Kit (100 mL) | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

Application Notes and Protocols for Bicinchoninic Acid (BCA) Assay Reagent Preparation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Bicinchoninic Acid (BCA) Assay is a highly sensitive, detergent-compatible colorimetric method used for the quantification of total protein in a sample.[1][2][3] The assay is based on a two-step reaction. First, peptide bonds in the protein reduce Cu²⁺ ions to Cu¹⁺ in an alkaline medium, a reaction commonly known as the biuret (B89757) reaction.[3] Subsequently, two molecules of bicinchoninic acid chelate with one cuprous ion (Cu¹⁺), forming a purple-colored complex that exhibits strong absorbance at 562 nm.[1][2][3][4][5] The intensity of the color is directly proportional to the protein concentration, which can be determined by comparison to a protein standard of known concentration.[2]

Reagent Preparation

Accurate preparation of reagents is critical for the success and reproducibility of the BCA assay. The following section provides detailed protocols for preparing the necessary reagents and protein standards.

1. Preparation of BCA Reagent A

BCA Reagent A is an alkaline solution containing sodium bicinchoninate, sodium carbonate, and sodium tartrate.

Table 1: Composition of BCA Reagent A

| Component | Concentration for 100 mL |

| Sodium Bicinchoninate (BCA) | 1.0 g |

| Sodium Carbonate | 2.0 g |

| Sodium Tartrate | 0.16 g |

| Sodium Hydroxide (NaOH) | 0.4 g |

| Sodium Bicarbonate | 0.95 g |

| Distilled Water | to 100 mL |

Protocol:

-

In a clean glass beaker, dissolve 1.0 g of sodium bicinchoninate, 2.0 g of sodium carbonate, 0.16 g of sodium tartrate, 0.4 g of sodium hydroxide, and 0.95 g of sodium bicarbonate in approximately 80 mL of distilled water.[6]

-

Once fully dissolved, adjust the final volume to 100 mL with distilled water.

-

Adjust the pH of the solution to 11.25 using 10 M NaOH.[6]

-

Store the solution in a tightly capped plastic bottle at room temperature.

2. Preparation of BCA Reagent B

BCA Reagent B is a solution of cupric sulfate (B86663).

Table 2: Composition of BCA Reagent B

| Component | Concentration for 10 mL |

| Cupric Sulfate Pentahydrate | 0.4 g |

| Distilled Water | to 10 mL |

Protocol:

-

Dissolve 0.4 g of cupric sulfate pentahydrate in 10 mL of distilled water.[6]

-

Store in a tightly capped bottle at room temperature.

3. Preparation of BCA Working Reagent

The BCA Working Reagent is prepared by mixing Reagent A and Reagent B immediately before use.

Protocol:

-

To prepare the BCA Working Reagent, mix 50 parts of Reagent A with 1 part of Reagent B (50:1 ratio).[1][2][5][7][8]

-

Mix the solution until it is a uniform, light green color.[4][9]

-

The working reagent is stable for up to 24 hours when stored at room temperature.[5]

4. Preparation of Protein Standards (Bovine Serum Albumin - BSA)

A protein standard of known concentration is required to generate a standard curve for determining the concentration of unknown samples. Bovine Serum Albumin (BSA) is a commonly used protein standard.

Table 3: Preparation of BSA Standard Stock Solution

| Component | Amount | Final Concentration |

| BSA | 10 mg | 1 mg/mL |

| Distilled Water | 10 mL | - |

Protocol for 1 mg/mL BSA Stock Solution:

-

Accurately weigh 10 mg of BSA and dissolve it in 10 mL of distilled water to create a 1 mg/mL stock solution.[1] Alternatively, for samples containing detergents like SDS, dissolve 0.100 g of BSA in 100 mL of 1% SDS solution.[7]

-

Aliquot the stock solution into smaller volumes and store at -20°C or -70°C to avoid repeated freeze-thaw cycles.[5][7]